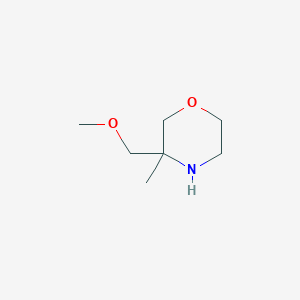
5-(2-methylpropyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methylpropyl)pyrimidin-2-amine is an organic compound that has been studied extensively in scientific research for its potential applications in the field of medicine. It is a heterocyclic amine, which is a type of organic compound that contains a nitrogen atom in a ring structure. This compound is a precursor to a variety of drugs, including some of the most commonly used anticonvulsants. It has been studied for its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release.
Wissenschaftliche Forschungsanwendungen
5-(2-methylpropyl)pyrimidin-2-amine has been studied extensively in scientific research for its potential applications in the field of medicine. It has been studied for its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin. Additionally, it has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters norepinephrine and dopamine.
Wirkmechanismus
The exact mechanism of action of 5-(2-methylpropyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-methylpropyl)pyrimidin-2-amine are not fully understood. However, it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin. It has also been found to have anticonvulsant effects in animal studies, although the precise mechanism of action is not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-methylpropyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a variety of methods. Additionally, it has been found to have anticonvulsant effects in animal studies, although the precise mechanism of action is not yet known. A limitation of this compound is that it is a relatively new compound and therefore has not been studied extensively. Additionally, its mechanism of action is not fully understood and further research is needed to elucidate its effects.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2-methylpropyl)pyrimidin-2-amine. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to investigate its potential applications in the field of medicine, such as its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. Finally, further research could be done to investigate its potential as an anticonvulsant and its potential side effects.
Synthesemethoden
5-(2-methylpropyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method involves the reaction of 2-methylpropyl bromide with pyrimidine in the presence of a palladium catalyst. This reaction produces the desired pyrimidin-2-amine as well as other byproducts, which can be separated by column chromatography. Other methods of synthesis include the reaction of 2-methylpropyl chloride with pyrimidine in the presence of a base, or the reaction of 2-methylpropyl bromide with pyrimidine in the presence of a base.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-(2-methylpropyl)pyrimidin-2-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dichloropyrimidine", "2-methylpropylamine", "sodium hydride", "dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,4-dichloropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding pyrimidine intermediate.", "Step 2: The pyrimidine intermediate is then reacted with 2-methylpropylamine in ethanol to form the desired 5-(2-methylpropyl)pyrimidin-2-amine product.", "Step 3: The product is then purified through recrystallization using acetic acid as a solvent." ] } | |
CAS-Nummer |
39268-70-7 |
Produktname |
5-(2-methylpropyl)pyrimidin-2-amine |
Molekularformel |
C8H13N3 |
Molekulargewicht |
151.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



